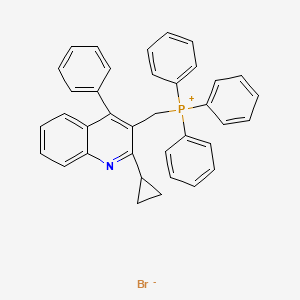
4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid is a complex organic compound characterized by its unique structure, which includes three benzene rings connected by ethyne and nitrilotris linkages
Preparation Methods
The synthesis of 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, which is used to form the ethyne linkages between benzene rings. The process generally involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Nitrilotris Linkage Formation: The nitrilotris linkage is introduced through a nucleophilic substitution reaction, where a nitrilotris compound reacts with the ethyne-linked benzene rings.
Chemical Reactions Analysis
4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethyne linkages to ethane linkages, altering the compound’s electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings, modifying the compound’s reactivity and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its rigid and planar structure, which facilitates the formation of porous materials.
Chemistry: The compound’s unique structure makes it a valuable ligand in coordination chemistry, where it can form complexes with various metal ions.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in diagnostic tools due to its ability to form stable complexes with biomolecules.
Industry: Its applications in industry include its use in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism by which 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid exerts its effects depends on its application. In materials science, its rigid structure and ability to form stable frameworks are key to its function. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and ethyne groups, forming stable complexes that can be used in catalysis or as functional materials.
Comparison with Similar Compounds
Similar compounds to 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid include:
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid: This compound has a similar structure but lacks the nitrilotris linkage, which affects its reactivity and applications.
Triphenylamine-4,4’,4’'-triboronic acid: This compound contains boronic acid groups instead of carboxylic acid groups, leading to different chemical properties and applications.
4,4’,4’'-(Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl)tribenzonitrile:
The uniqueness of 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid lies in its combination of nitrilotris and ethyne linkages, which provide a balance of rigidity and flexibility, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-[2-[4-[4-[2-(4-carboxyphenyl)ethynyl]-N-[4-[2-(4-carboxyphenyl)ethynyl]phenyl]anilino]phenyl]ethynyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H27NO6/c47-43(48)37-19-7-31(8-20-37)1-4-34-13-25-40(26-14-34)46(41-27-15-35(16-28-41)5-2-32-9-21-38(22-10-32)44(49)50)42-29-17-36(18-30-42)6-3-33-11-23-39(24-12-33)45(51)52/h7-30H,(H,47,48)(H,49,50)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQAJWTWEPOODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C#CC6=CC=C(C=C6)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one](/img/structure/B8239584.png)












